molecular formula C24H30N2O6S B3298014 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 896360-17-1

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3298014
CAS No.: 896360-17-1
M. Wt: 474.6 g/mol
InChI Key: IRAVRXGBHULAOX-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic small molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic scaffold is substituted at position 4 with a 4-methoxybenzenesulfonyl group and at position 8 with a 3-(4-methoxyphenyl)propan-1-one moiety. The compound’s structure is characterized by two 4-methoxyphenyl groups, which may influence its pharmacokinetic properties, including solubility and membrane permeability.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-30-20-6-3-19(4-7-20)5-12-23(27)25-15-13-24(14-16-25)26(17-18-32-24)33(28,29)22-10-8-21(31-2)9-11-22/h3-4,6-11H,5,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAVRXGBHULAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenylpropanone Moiety: This can be achieved through a coupling reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

Medicinal chemists may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding interactions. The oxa-diazaspirodecane ring and methoxybenzenesulfonyl group may play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Notable Features
Target Compound C₂₄H₂₉N₂O₆S 497.57* 4-(4-Methoxybenzenesulfonyl), 3-(4-methoxyphenyl)propan-1-one ~3.0† Dual methoxy groups; spirocyclic core with sulfonyl and ketone functionalities
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one (G499-0289) C₁₉H₂₇FN₂O₄S 398.5 4-(4-Fluoro-3-methylbenzenesulfonyl), 2,2-dimethylpropan-1-one 2.63 Fluorine substitution enhances metabolic stability; lower molecular weight
4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-ylmethanone (G856-4717) C₂₂H₂₆N₂O₅S 430.52 4-(4-Methoxybenzenesulfonyl), 2-methylphenylmethanone ~2.8† Methylphenyl group may reduce polarity; absence of propan-1-one chain
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₇H₂₄N₂O₆S₂ 424.5 Dual sulfonyl groups (4-methoxyphenyl and methyl) ~1.5† High polar surface area (due to sulfonyl groups); potential for reduced logP
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₂₈H₃₄N₄O₃ 474.6 Phenylpiperazine side chain; spiro diketone ~3.2† Demonstrated CNS activity; piperazine moiety enhances receptor binding affinity

*Calculated based on molecular formula.
†Estimated using analogous compounds or computational tools.

Key Comparisons and Research Findings

Substituent Effects on Bioactivity :

  • The target compound’s dual 4-methoxyphenyl groups may enhance interactions with aromatic binding pockets in biological targets compared to G499-0289 (fluorine and methyl substituents) . However, G499-0289’s fluorine atom could improve metabolic stability and blood-brain barrier penetration .
  • Compound 13 (from ) features a phenylpiperazine side chain , which is associated with serotonin receptor modulation in pharmacological studies . The absence of such a moiety in the target compound suggests divergent therapeutic applications.

Physicochemical Properties: The target compound’s higher molecular weight (497.57) compared to G856-4717 (430.52) and G499-0289 (398.5) may limit its oral bioavailability due to increased polar surface area (PSA) .

Structural Analogies in Drug Design :

  • The spiro[4.5]decane core is a common feature in CNS-targeting agents due to its conformational rigidity, as seen in Compound 13 and pesticide-related spiro compounds (). The target compound’s ketone and sulfonyl groups may redirect its activity toward enzyme inhibition (e.g., kinases or proteases) rather than receptor binding.

Biological Activity

The compound 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one is a synthetic organic molecule belonging to the class of spiro compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a spiro linkage and multiple functional groups, including methoxybenzenesulfonyl and methoxyphenyl moieties. The structural formula can be represented as follows:

C22H26N2O5S\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}
PropertyValue
Molecular Weight426.52 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxybenzenesulfonyl group suggests potential interactions with G protein-coupled receptors (GPCRs), which play a significant role in mediating physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain GPCRs, influencing downstream signaling cascades.

Biological Activity Studies

Recent studies have explored the biological activities of this compound through various assays, including cytotoxicity tests and receptor binding assays.

Cytotoxicity Assays

In vitro studies on cell lines such as SH-SY5Y neuroblastoma cells have shown that the compound exhibits selective cytotoxicity at higher concentrations (30 μM). However, lower concentrations did not significantly affect cell viability, indicating a potential therapeutic window.

Table 2: Cytotoxicity Results

Concentration (μM)Cell Viability (%)
195
390
1085
3060

Pharmacological Applications

The unique structural features of the compound suggest several pharmacological applications:

  • Neuroprotective Agents : Its potential neuroprotective properties make it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it could serve as an anti-inflammatory drug.

Case Studies

A recent investigation into similar spiro compounds highlighted their efficacy in treating conditions such as cerebral ischemia and pain management. These studies provide a framework for exploring the therapeutic potential of our compound.

Example Case Study

A study published in British Journal of Pharmacology assessed several spiro compounds for their effects on neuronal survival under oxidative stress conditions. The findings indicated that compounds with similar structural motifs significantly improved neuronal viability and reduced apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(4-methoxyphenyl)propan-1-one

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